molecular formula C16H20N2OS B12938092 Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- CAS No. 874133-76-3

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-

Cat. No.: B12938092
CAS No.: 874133-76-3
M. Wt: 288.4 g/mol
InChI Key: LZCMGNXBEIDOLI-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanol with 1-[2-(methylthio)phenyl]-1H-imidazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexanol without additional substituents.

    1-Methylcyclohexanol: A cyclohexanol with a methyl group substitution.

    Cyclohexanone: The oxidized form of cyclohexanol.

Uniqueness

Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

874133-76-3

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-[1-(2-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol

InChI

InChI=1S/C16H20N2OS/c1-20-14-8-4-3-7-13(14)18-12-11-17-15(18)16(19)9-5-2-6-10-16/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3

InChI Key

LZCMGNXBEIDOLI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N2C=CN=C2C3(CCCCC3)O

Origin of Product

United States

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